molecular formula C12H18N2O3 B13365320 4-hydroxy-5-methoxy-N-(3-methylbutyl)pyridine-2-carboxamide

4-hydroxy-5-methoxy-N-(3-methylbutyl)pyridine-2-carboxamide

Cat. No.: B13365320
M. Wt: 238.28 g/mol
InChI Key: PRJQNRLKQJYMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopentyl-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide is a synthetic compound with a complex structure that includes a pyridine ring, an isopentyl group, and a methoxy group

Preparation Methods

The synthesis of N-isopentyl-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Isopentyl Group: The isopentyl group is introduced via alkylation reactions.

    Methoxylation: The methoxy group is added through methylation reactions using reagents like methyl iodide.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-isopentyl-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

N-isopentyl-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of N-isopentyl-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-isopentyl-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide can be compared with other pyridine derivatives, such as:

    N-isopentyl-4-oxo-1,4-dihydro-2-pyridinecarboxamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide: Lacks the isopentyl group, which may influence its solubility and interaction with biological targets.

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

5-methoxy-N-(3-methylbutyl)-4-oxo-1H-pyridine-2-carboxamide

InChI

InChI=1S/C12H18N2O3/c1-8(2)4-5-13-12(16)9-6-10(15)11(17-3)7-14-9/h6-8H,4-5H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

PRJQNRLKQJYMIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=CC(=O)C(=CN1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.